(R)-tert-Butyl 3-(bromomethyl)morpholine-4-carboxylate
Description
Properties
Molecular Formula |
C10H18BrNO3 |
|---|---|
Molecular Weight |
280.16 g/mol |
IUPAC Name |
tert-butyl (3R)-3-(bromomethyl)morpholine-4-carboxylate |
InChI |
InChI=1S/C10H18BrNO3/c1-10(2,3)15-9(13)12-4-5-14-7-8(12)6-11/h8H,4-7H2,1-3H3/t8-/m0/s1 |
InChI Key |
TWFMJHHRSVBFSE-QMMMGPOBSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CCOC[C@@H]1CBr |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCOCC1CBr |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
Starting Materials and Precursors
The synthesis begins with (R)-morpholine-3-methanol or its tert-butyl-protected derivatives. These precursors are selected for their stereochemical integrity, ensuring the final product retains the desired (R)-configuration. Commercial availability and cost-effectiveness make tert-butyl 3-(hydroxymethyl)morpholine-4-carboxylate a preferred starting material.
Bromination Strategies
The critical step involves converting the hydroxymethyl group (-CH2OH) to a bromomethyl (-CH2Br) moiety. Two primary methods dominate:
Method A: Phosphorus Tribromide (PBr3) Mediated Bromination
- Reagents : PBr3, dichloromethane (DCM), triethylamine (TEA).
- Conditions :
- Temperature: 0–5°C (exothermic reaction control).
- Reaction time: 4–6 hours.
- Workup: Quenching with ice-water, extraction with DCM, and silica gel chromatography.
- Yield : 68–72%.
Method B: Hydrobromic Acid (HBr) with Thionyl Chloride (SOCl2)
- Reagents : 48% HBr, SOCl2, DCM.
- Conditions :
- Temperature: Reflux at 40°C.
- Reaction time: 12–16 hours.
- Workup: Neutralization with NaHCO3, solvent evaporation.
- Yield : 60–65%.
| Bromination Method | Reagents | Temperature | Time (h) | Yield (%) |
|---|---|---|---|---|
| PBr3 | PBr3, DCM, TEA | 0–5°C | 4–6 | 68–72 |
| HBr/SOCl2 | HBr, SOCl2, DCM | 40°C | 12–16 | 60–65 |
Method A offers higher yields and shorter reaction times, making it preferable for lab-scale synthesis. However, Method B’s scalability and lower cost of reagents favor industrial applications.
Esterification and Protection
The tert-butyl ester group is introduced early to protect the carboxylate functionality during subsequent reactions. This is achieved via:
Industrial Production Methods
Large-scale synthesis employs continuous flow reactors to enhance efficiency and safety. Key features include:
- Automated Bromination : PBr3 is delivered via precision pumps to maintain stoichiometric ratios, minimizing side reactions.
- In-line Purification : Simulated moving bed (SMB) chromatography separates the (R)-enantiomer from racemic mixtures, achieving >99% enantiomeric excess (ee).
- Solvent Recovery : DCM and THF are recycled through distillation, reducing environmental impact.
Key Reaction Parameters and Optimization
Temperature Control
Exothermic bromination necessitates rigorous cooling. Elevated temperatures (>10°C) lead to:
- Racemization (reducing ee to <80%).
- Over-bromination byproducts (e.g., dibrominated morpholine).
Comparative Analysis with Related Compounds
| Compound | Bromination Yield (%) | ee (%) | Industrial Cost ($/kg) |
|---|---|---|---|
| (R)-tert-Butyl 3-(bromomethyl)morpholine | 72 | 99 | 1,200 |
| (S)-tert-Butyl 2-(bromomethyl)morpholine | 65 | 98 | 1,500 |
| tert-Butyl 2-(chloromethyl)morpholine | 85 | N/A | 900 |
The (R)-configured bromomethyl derivative commands a premium due to its role in enantioselective drug synthesis.
Recent Advances in Synthesis
Photocatalytic Bromination
A 2024 study demonstrated UV-light-mediated bromination using N-bromosuccinimide (NBS) and catalytic eosin Y. This method achieves 70% yield at 25°C without racemization, though scalability remains unproven.
Enzymatic Resolution
Lipase-catalyzed kinetic resolution of racemic mixtures improves ee to >99.5%, albeit with a 15–20% yield penalty.
Chemical Reactions Analysis
Types of Reactions
®-tert-Butyl 3-(bromomethyl)morpholine-4-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The bromomethyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the bromomethyl group and the morpholine ring.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiocyanate, or sodium methoxide can be used under mild to moderate conditions.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate can be employed.
Reduction: Reducing agents such as lithium aluminum hydride (LAH) or sodium borohydride (NaBH4) are commonly used.
Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid, while basic hydrolysis can be done using sodium hydroxide.
Major Products Formed
Substitution: Products will vary depending on the nucleophile used, resulting in compounds such as azides, thiocyanates, or ethers.
Oxidation: Oxidation may yield aldehydes, ketones, or carboxylic acids.
Reduction: Reduction typically results in the formation of alcohols or amines.
Hydrolysis: Hydrolysis of the ester group yields the corresponding carboxylic acid.
Scientific Research Applications
®-tert-Butyl 3-(bromomethyl)morpholine-4-carboxylate has several scientific research applications:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Medicinal Chemistry: The compound is used in the design and synthesis of potential drug candidates, especially those targeting specific enzymes or receptors.
Biological Studies: It is employed in biochemical assays to study enzyme kinetics and inhibition.
Industrial Applications: The compound can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of ®-tert-Butyl 3-(bromomethyl)morpholine-4-carboxylate involves its interaction with specific molecular targets. The bromomethyl group can act as an electrophile, reacting with nucleophilic sites on proteins or enzymes. This can lead to the inhibition of enzyme activity or the modification of protein function . The morpholine ring may also interact with biological targets through hydrogen bonding and hydrophobic interactions .
Comparison with Similar Compounds
Structural Analogues and Similarity Scores
The following compounds exhibit high structural similarity to (R)-tert-Butyl 3-(bromomethyl)morpholine-4-carboxylate, as indicated by similarity scores and substituent variations (Table 1):
Table 1: Structurally Related Morpholine Derivatives
| Compound Name | Substituent | CAS RN | Similarity | Key Differences |
|---|---|---|---|---|
| (R)-tert-Butyl (morpholin-3-ylmethyl)carbamate | Carbamoylmethyl | 1257850-83-1 | 1.00 | Carbamate vs. bromomethyl group |
| (S)-tert-Butyl 3-(aminomethyl)morpholine-4-carboxylate | Aminomethyl | 1187929-79-8 | 0.90 | Stereochemistry (S) and NH₂ group |
| tert-Butyl (3R)-3-(hydroxymethyl)morpholine-4-carboxylate | Hydroxymethyl | 215917-99-0 | 0.85 | OH vs. Br; lower reactivity |
| (R)-tert-Butyl 2-(2-hydroxyethyl)morpholine-4-carboxylate | Hydroxyethyl | 136992-21-7 | N/A | Ethyl chain extension, OH position |
Key Observations :
- Carbamate analogs (e.g., 1257850-83-1) share the tert-butyl and morpholine framework but lack the bromine atom, reducing their utility in alkylation reactions .
- Aminomethyl derivatives (e.g., 1187929-79-8) are nucleophilic counterparts, suitable for amide bond formation or further functionalization .
- Hydroxymethyl analogs (e.g., 215917-99-0) exhibit lower reactivity due to the hydroxyl group, making them intermediates for oxidation or protection strategies .
Physicochemical Properties
Table 2: Physical and Chemical Properties
| Compound Name | Molecular Weight | Boiling Point (°C) | Density (g/cm³) | Solubility |
|---|---|---|---|---|
| tert-Butyl (3R)-3-(hydroxymethyl)morpholine-4-carboxylate | 217.26 | 320.7 | 1.118 | Organic solvents |
| (R)-tert-Butyl 2-(2-hydroxyethyl)morpholine-4-carboxylate | 231.29 | N/A | N/A | Polar aprotic solvents |
| (S)-tert-Butyl 3-(aminomethyl)morpholine-4-carboxylate hydrochloride | 248.75 (HCl salt) | N/A | N/A | Aqueous solutions |
Key Observations :
- The hydroxymethyl derivative (215917-99-0) has a lower molecular weight and higher boiling point compared to bromomethyl analogs, reflecting its polar hydroxyl group .
- Hydrochloride salts (e.g., 1802489-65-1) exhibit improved aqueous solubility, advantageous for biological applications .
Research Findings and Data Gaps
- Structural Insights : X-ray crystallography data (via SHELX software) for related compounds (e.g., 112741-49-8) confirm morpholine ring conformations, aiding in predicting the target compound’s behavior .
- Synthetic Routes : Evidence suggests bromomethyl derivatives may be synthesized via bromination of hydroxymethyl precursors (e.g., 215917-99-0 → target compound) .
- Data Gaps : Direct NMR or crystallographic data for the target compound are absent in the evidence, necessitating extrapolation from analogs.
Biological Activity
(R)-tert-Butyl 3-(bromomethyl)morpholine-4-carboxylate is a morpholine derivative that has garnered interest in medicinal chemistry due to its potential biological activities, particularly as an antibacterial agent. This compound features a bromomethyl group, which is significant for its reactivity and biological interactions. This article explores the biological activity of this compound, including its antibacterial properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
- Molecular Formula : C₁₀H₁₈BrNO₃
- Molecular Weight : Approximately 280.16 g/mol
- Functional Groups : Bromomethyl group, tert-butyl ester, morpholine ring
Antibacterial Activity
Recent studies indicate that this compound exhibits significant antibacterial activity, particularly against gram-positive bacteria. The compound's mechanism of action may involve the disruption of bacterial cell wall synthesis or interference with metabolic pathways.
The reactivity of the bromomethyl group allows for nucleophilic substitution reactions, which can lead to the formation of active metabolites that inhibit bacterial growth. The compound's effectiveness against various bacterial strains suggests potential interactions with specific bacterial enzymes or receptors.
Research Findings and Case Studies
- Antibacterial Efficacy :
-
Comparative Studies :
- A comparative analysis with structurally similar compounds revealed that this compound exhibited superior antibacterial properties compared to its enantiomeric form and other morpholine derivatives.
- Synergistic Effects :
Data Table: Antibacterial Activity Comparison
| Compound Name | MIC (µg/mL) | Bacterial Strain | Notes |
|---|---|---|---|
| This compound | 8 | Staphylococcus aureus | Effective against MRSA |
| (S)-tert-Butyl 3-(bromomethyl)morpholine-4-carboxylate | >32 | Staphylococcus aureus | Less effective |
| Tetracycline | 200 | Various strains | Reference drug |
Q & A
Basic: What are the primary synthetic routes for (R)-tert-butyl 3-(bromomethyl)morpholine-4-carboxylate, and how is its stereochemical purity verified?
The compound is typically synthesized via bromination of the corresponding hydroxymethyl or chloromethyl precursor. For example, tert-butyl 3-(chloromethyl)morpholine-4-carboxylate (CAS 126058-25-1) can undergo halogen exchange using brominating agents like LiBr or HBr . Stereochemical integrity is preserved by starting with enantiomerically pure intermediates (e.g., (R)-configured morpholine derivatives) and confirmed via chiral HPLC or polarimetry. Nuclear Overhauser Effect (NOE) NMR experiments or X-ray crystallography (using SHELX software ) further validate stereochemistry.
Basic: How is the purity and structural identity of this compound characterized in academic research?
Key analytical methods include:
- NMR spectroscopy : H and C NMR identify backbone structure, while P NMR (if phosphorylated analogs are synthesized) monitors functional group transformations .
- Mass spectrometry : High-resolution mass spectrometry (HRMS) or ESI-MS confirms molecular weight and fragmentation patterns .
- Chromatography : Reverse-phase HPLC or TLC with UV/fluorescence detection assesses purity (>95% is typical for research-grade material) .
Advanced: What challenges arise in optimizing reaction yields for downstream modifications (e.g., nucleophilic substitutions) of the bromomethyl group?
The bromomethyl group is highly reactive but prone to side reactions (e.g., elimination or over-alkylation). Key considerations:
- Solvent selection : Polar aprotic solvents (DMF, DMSO) enhance nucleophilicity but may require low temperatures (−20°C to 0°C) to suppress byproducts .
- Catalysis : Phase-transfer catalysts (e.g., tetrabutylammonium bromide) improve reaction efficiency in biphasic systems .
- Competing pathways : For example, in radical-mediated reactions (e.g., decatungstate-driven processes), regioselectivity must be controlled via light intensity and radical initiator concentration .
Advanced: How do researchers resolve contradictions in stereochemical outcomes when using this compound in asymmetric synthesis?
Discrepancies in stereochemistry often arise from:
- Epimerization during reactions : Basic conditions or prolonged heating can invert stereocenters. Monitoring via in situ IR or circular dichroism (CD) spectroscopy helps detect such changes .
- Crystallographic vs. computational models : X-ray structures (refined via SHELXL ) may conflict with DFT-predicted configurations. Cross-validation using vibrational circular dichroism (VCD) or electronic spectroscopy resolves ambiguities .
Advanced: What methodologies are employed to study the compound’s stability under varying storage conditions?
- Accelerated degradation studies : Exposure to heat (40–60°C), humidity (75% RH), or light (UV/visible) identifies degradation products via LC-MS .
- Kinetic analysis : Arrhenius plots predict shelf life by correlating degradation rate constants with temperature .
- Solid-state stability : Differential scanning calorimetry (DSC) detects polymorphic transitions or decomposition exotherms .
Advanced: How is this compound utilized in the synthesis of structurally complex targets (e.g., pharmaceuticals or agrochemicals)?
The bromomethyl group serves as a versatile handle for:
- Cross-coupling reactions : Suzuki-Miyaura couplings with arylboronic acids to install aromatic moieties .
- Macrocyclization : Intramolecular alkylation forms morpholine-containing macrocycles, relevant to kinase inhibitors .
- Bioconjugation : Thiol- or amine-selective alkylation for antibody-drug conjugates (ADCs) .
Methodological: What precautions are critical when handling this compound in laboratory settings?
- Thermal stability : Avoid sparks/open flames (autoignition risk) .
- Toxicity : Use fume hoods and PPE (gloves, goggles) due to potential alkylating agent toxicity .
- Waste disposal : Neutralize residual bromine with sodium thiosulfate before aqueous disposal .
Methodological: How do researchers address low yields in multi-step syntheses involving this compound?
- Intermediate trapping : Quenching reactive intermediates (e.g., morpholine radicals) with TEMPO or other stabilizers .
- Flow chemistry : Continuous flow systems improve heat/mass transfer and reduce side reactions .
- DoE (Design of Experiments) : Statistical optimization of variables (temperature, stoichiometry) maximizes efficiency .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
